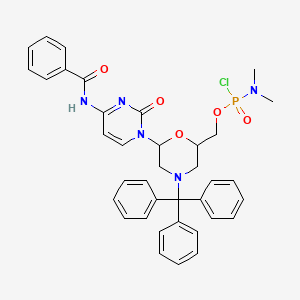
2-Deoxy-2-fluoro-D-glucose-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-2-fluoro-D-glucose-13C is a compound where the hydroxyl group at the second carbon of glucose is replaced by a fluorine atom, and the carbon atoms are labeled with the stable isotope carbon-13. This compound is a derivative of glucose and is often used in scientific research due to its unique properties. It is particularly valuable in studies involving metabolic processes and imaging techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-D-glucose-13C typically involves the fluorination of glucose derivatives. One common method includes the nucleophilic substitution reaction where a fluorine atom replaces the hydroxyl group at the second carbon position. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of isotopically labeled carbon-13 requires specialized equipment and techniques to ensure the incorporation of the isotope into the glucose molecule .
Analyse Chemischer Reaktionen
Types of Reactions
2-Deoxy-2-fluoro-D-glucose-13C undergoes various chemical reactions, including:
Oxidation: This reaction can convert the primary alcohol group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Deoxy-2-fluoro-D-glucose-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand glucose metabolism.
Biology: Helps in studying cellular processes and metabolic pathways.
Medicine: Utilized in positron emission tomography (PET) imaging to diagnose and monitor diseases such as cancer.
Industry: Applied in the development of new pharmaceuticals and in quality control processes .
Wirkmechanismus
The mechanism of action of 2-Deoxy-2-fluoro-D-glucose-13C involves its uptake by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose-6-phosphate. Unlike glucose-6-phosphate, this compound is not further metabolized, leading to its accumulation in cells. This property makes it useful in imaging techniques, as it highlights areas of high glucose uptake, such as tumors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Deoxy-D-glucose: Lacks the fluorine atom but is also used in metabolic studies.
2-Fluoro-2-deoxy-D-glucose: Similar to 2-Deoxy-2-fluoro-D-glucose-13C but without the carbon-13 labeling.
18F-Fluorodeoxyglucose (FDG): A radiolabeled compound used extensively in PET imaging
Uniqueness
This compound is unique due to its stable carbon-13 isotope labeling, which allows for detailed metabolic studies using nuclear magnetic resonance (NMR) spectroscopy. This labeling provides additional insights into metabolic pathways and cellular processes that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C6H11FO5 |
|---|---|
Molekulargewicht |
183.14 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1 |
InChI-Schlüssel |
AOYNUTHNTBLRMT-SAHBNLNBSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)F)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)F)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







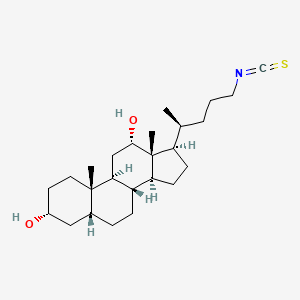
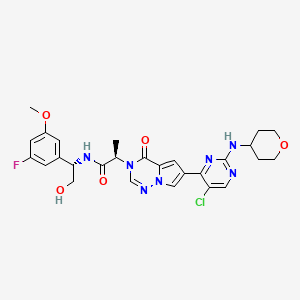
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)

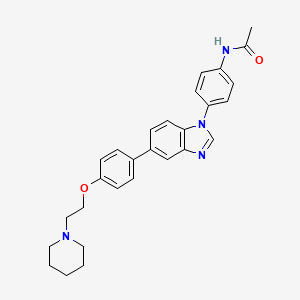
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12408127.png)
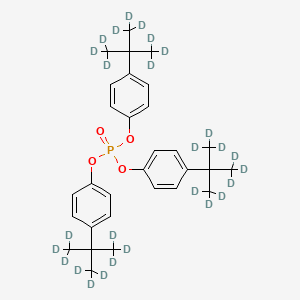
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12408140.png)
